tert-Butyl Methyl(piperidin-3-yl)carbamate
説明
Synthesis Analysis
The synthesis of tert-Butyl Methyl(piperidin-3-yl)carbamate and related compounds involves multiple steps, including diastereoselective reduction and isomerization processes. For example, an efficient and practical asymmetric synthesis method has been developed for a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, which is a useful intermediate for the synthesis of nociceptin antagonists. This method includes diastereoselective reduction of a chiral enaminoester with a combined TFA–NaBH4 reduction system and efficient isomerization under basic conditions, yielding enantiomerically pure compounds (H. Jona et al., 2009).
Molecular Structure Analysis
The molecular structure of related tert-butyl carbamates has been extensively studied through various techniques, including X-ray diffraction studies. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and its structure confirmed by single crystal XRD data, revealing weak C‒H···O intermolecular interactions and aromatic π–π stacking interactions (C. Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives include condensation reactions, sulfonation, and substitution, which are essential for the synthesis of key intermediates for various pharmacologically active compounds. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% (Min Wang et al., 2015).
科学的研究の応用
Synthesis and Structural Analysis
tert-Butyl Methyl(piperidin-3-yl)carbamate and its derivatives have been extensively studied for their synthesis and structural properties. Richter et al. (2009) demonstrated the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate through specific reactions, highlighting the angular relationship between the pyrazole and piperidine rings (Richter et al., 2009). Similarly, Shanthi et al. (2020) reported a high yielding synthesis method for tert-butyl carbazates, with a focus on the conformation of the heterocyclic ring and geometrical isomerism of the compounds, assessed through NMR spectra and X-ray diffraction (Shanthi et al., 2020).
Role in Synthesizing Biologically Active Compounds
Some derivatives of tert-Butyl Methyl(piperidin-3-yl)carbamate serve as key intermediates in synthesizing biologically active compounds. Wang et al. (2015) synthesized a key intermediate of Vandetanib, highlighting the importance of these derivatives in the pharmaceutical industry (Wang et al., 2015). Zhao et al. (2017) developed a rapid synthesis method for a tert-butyl derivative, an intermediate in biologically active compounds like omisertinib (AZD9291), showcasing the compound's relevance in drug development (Zhao et al., 2017).
Molecular and Crystal Structure Studies
Investigations into the molecular and crystal structure of tert-Butyl Methyl(piperidin-3-yl)carbamate derivatives provide insights into their chemical properties and potential applications. The study by Gumireddy et al. (2021) on a piperazine derivative of tert-Butyl Methyl(piperidin-3-yl)carbamate revealed a novel chemistry with potential pharmacological significance (Gumireddy et al., 2021). Additionally, Das et al. (2016) analyzed the crystal structures of two carbamate derivatives, shedding light on the intermolecular interactions and three-dimensional architecture of these compounds (Das et al., 2016).
特性
IUPAC Name |
tert-butyl N-methyl-N-piperidin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9/h9,12H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXNDTNDOHQMTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625682 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl Methyl(piperidin-3-yl)carbamate | |
CAS RN |
172478-01-2 | |
Record name | tert-Butyl methyl(piperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-methyl-N-(piperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。